3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic hybrid molecule featuring:
- A (Z)-configured thiazolidin-4-one moiety (3-ethyl-4-oxo-2-thioxo) linked via a methylidene bridge.
- A 2-[(2-methylpropyl)amino] substituent, contributing to lipophilicity and steric bulk.
This architecture suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to thiazolidinone and pyrimidinone pharmacophores.
Properties
Molecular Formula |
C18H20N4O2S2 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-[[2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H20N4O2S2/c1-4-21-17(24)13(26-18(21)25)9-12-15(19-10-11(2)3)20-14-7-5-6-8-22(14)16(12)23/h5-9,11,19H,4,10H2,1-3H3/b13-9- |
InChI Key |
POKDNPNZZUNHRQ-LCYFTJDESA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCC(C)C)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC(C)C)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions The process begins with the preparation of the thiazolidine ring, followed by the formation of the pyrido[1,2-a]pyrimidine core
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new drugs with improved efficacy and safety profiles.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its complex structure allows for the creation of materials with specific functionalities, such as improved mechanical strength or enhanced chemical resistance.
Mechanism of Action
The mechanism of action of 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is not well understood. its structural features suggest that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. Further research is needed to elucidate the specific pathways involved.
Comparison with Similar Compounds
3-{(Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
- Structural Differences: Thiazolidinone substituent: 3-(2-methoxyethyl) vs. 3-ethyl in the target compound. Pyrido-pyrimidinone core: Additional 9-methyl group. Amino substituent: 1-Phenylethylamino (bulky aromatic) vs. 2-methylpropylamino (branched aliphatic).
- Implications: The 2-methoxyethyl group enhances solubility compared to the ethyl group due to increased polarity. The 9-methyl group may sterically hinder intermolecular interactions, affecting crystallinity or binding affinity.
Thiazolo[4,5-d]pyrimidine Derivatives
Examples include 5-(2-(6-hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one .
- Structural Differences: Core: Thieno-pyrimidinone fused with thiazolo-pyrimidine vs. pyrido-pyrimidinone in the target compound. Substituents: Chromenone and phenyl groups introduce planar aromatic systems absent in the target compound.
- Implications: The chromenone moiety enables fluorescence properties, useful in bioimaging or photodynamic therapy.
Thiazolidin-4-one Derivatives with Azo Linkages
Example: 1,3-dimethyl-6-[2-(3-substituted phenyl)thiazolidin-4-one-3-yl]-pyrimidine-2,4-dione .
- Structural Differences: Core: Pyrimidine-2,4-dione vs. pyrido-pyrimidinone. Linkage: Azo group (-N=N-) absent in the target compound.
- Implications :
- Azo linkages confer photoresponsive behavior but may reduce metabolic stability due to susceptibility to reductase enzymes.
- Pyrimidine-2,4-dione cores are associated with antiviral and anticancer activities, suggesting divergent therapeutic applications.
Physicochemical and Pharmacokinetic Comparison
Key Research Findings
Synthetic Accessibility: The target compound’s synthesis likely involves condensation of a thiazolidin-4-one precursor with a pyrido-pyrimidinone intermediate, similar to methods in . Microwave-assisted reactions (e.g., in ) could improve yield and purity. Challenge: Stereochemical control of the Z-configuration requires precise reaction conditions (e.g., acid catalysis or templating agents).
Structure-Activity Relationships (SAR): Thioxo Group (C=S): Critical for metal chelation (e.g., zinc in enzymes) and hydrogen bonding . Amino Substituents: Aliphatic chains (e.g., 2-methylpropyl) enhance membrane permeability but reduce target specificity compared to aromatic amines .
Computational Predictions: Analogous chromeno-pyrimidinones exhibit favorable drug-likeness (e.g., oral bioavailability >70% in ), suggesting the target compound may share similar pharmacokinetics.
Biological Activity
The compound 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, including its antibacterial, antioxidant, and anticancer activities.
The molecular formula of the compound is with a molecular weight of approximately 420.56 g/mol. The compound features a thiazolidinone core, which is known for various biological activities.
Antibacterial Activity
Recent studies have indicated that thiazolidinone derivatives exhibit significant antibacterial properties. For instance, compounds similar to the target compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. A notable study demonstrated that certain thiazolidinones displayed antibacterial activity exceeding that of ampicillin by 10 to 50 times against various bacterial strains, including Enterobacter cloacae and Escherichia coli .
Table 1: Antibacterial Activity of Thiazolidinone Derivatives
| Compound | Bacterial Strain | MIC (mg/mL) | Activity Level |
|---|---|---|---|
| Compound 8 | E. cloacae | 0.004 | Highly Active |
| Compound 15 | T. viride | 0.004 | Highly Active |
| Compound X | E. coli | 0.03 | Moderate Activity |
Antioxidant Activity
Thiazolidinone derivatives have also been studied for their antioxidant properties. These compounds can inhibit lipid peroxidation, which is crucial in preventing cellular damage caused by free radicals. For example, specific thiazolidinones demonstrated significant inhibition of lipid peroxidation with effective concentrations (EC50 values) ranging from 0.5 to 0.7 mM .
Anticancer Activity
The anticancer potential of the compound has been explored through various in vitro studies. The thiazolidinone scaffold has been associated with inducing apoptosis in cancer cells via caspase pathways and disrupting the cell cycle . In particular, some derivatives have shown promising results against breast cancer cell lines (MCF-7), with IC50 values as low as 0.16 µM .
Table 2: Anticancer Activity of Thiazolidinone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.16 |
| Compound B | A549 | 0.12 |
| Compound C | HT-29 | 0.31 |
Case Studies and Research Findings
- Study on Antioxidant Properties : A study evaluated a series of thiazolidinones for their antioxidant activity using the TBARS assay, revealing that modifications at specific positions significantly enhanced their efficacy .
- Cytotoxicity Assessment : Another research article highlighted that certain thiazolidinone derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, indicating potential for targeted cancer therapy .
- Mechanistic Insights : Docking studies have suggested that these compounds interact effectively with targets involved in bacterial resistance mechanisms and cancer cell proliferation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
